molecular formula C9H3BrCl2OS B1273396 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride CAS No. 75212-27-0

6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride

Cat. No. B1273396
CAS RN: 75212-27-0
M. Wt: 309.99 g/mol
InChI Key: LNZXWYBELLMGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride, is a polyhalogenated benzothiophene derivative. Benzothiophenes are heterocyclic compounds that have been extensively studied due to their diverse applications in organic synthesis and potential biological activities. The presence of multiple halogen atoms on the benzothiophene core suggests that this compound could serve as a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of halogenated benzothiophenes can be achieved through various methods. An efficient bromocyclization process of ortho-substituted arylmethyl sulfide, promoted by N-methyl-pyrrolidin-2-one hydrotribromide, has been reported to lead to the synthesis of polyhalogenated benzothiophenes . This method provides a platform for the synthesis of a range of di-substituted benzothiophenes, which can be further functionalized at their halogen sites to access a diverse library of compounds.

Molecular Structure Analysis

The molecular structure of halogenated benzothiophenes is characterized by the planarity of the benzothiophene ring and the dihedral angles formed between the rings in the case of substituted derivatives. For instance, the dihedral angle between the benzothiazole and phenyl rings in a related compound was found to be 8.2(9) degrees, indicating a nearly planar arrangement . Such structural features are crucial for understanding the reactivity and interaction of these molecules with other chemical entities.

Chemical Reactions Analysis

Halogenated benzothiophenes can undergo various chemical reactions due to the presence of reactive halogen atoms. These reactions include electrophilic addition, as demonstrated by the synthesis of a compound through the addition of bromine to a styrylbenzothiazole . Additionally, the chlorine atom in chloroformamidine groups can be exchanged with O-, S-, or N-nucleophiles, leading to the formation of new compounds . These reactions highlight the chemical versatility of halogenated benzothiophenes.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzothiophenes are influenced by their molecular structure. For example, the bond distances between the carbon and halogen atoms, such as in benzyl chloride and bromide, have been investigated using electron diffraction, revealing specific bond lengths and conformational models . The presence of halogen atoms also affects the crystal packing and intermolecular interactions, as seen in the crystal structures of related compounds . These properties are essential for the application of these compounds in material science and pharmaceutical chemistry.

Scientific Research Applications

1. Synthesis of Benzothiophenes

  • Application Summary : Benzothiophenes are synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . This method is used to synthesize a wide range of 3-substituted benzothiophenes .
  • Method of Application : The synthesis involves an aryne reaction with alkynyl sulfides. The sulfur or carbon of alkynyl sulfides attacks the electrophilic aryne intermediates, followed by ring-closure .
  • Results or Outcomes : A wide range of 3-substituted benzothiophenes were synthesized. The synthesis of benzothiophene 12 bearing four different aryl groups was achieved by virtue of the halogen-tolerated benzothiophene synthesis and the versatility of C2-position .

2. Therapeutic Importance of Synthetic Thiophene

  • Application Summary : Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
  • Method of Application : The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
  • Results or Outcomes : Thiophenes have been proven to be effectual drugs in present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Safety And Hazards

  • Precautionary Statements : Handle with care. Avoid inhalation, ingestion, and contact with skin and eyes. Use appropriate protective equipment .

properties

IUPAC Name

6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrCl2OS/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZXWYBELLMGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrCl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392668
Record name 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride

CAS RN

75212-27-0
Record name 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.